molecular formula C11H12ClN3O3S2 B2625913 5-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide CAS No. 1105234-39-6

5-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide

Cat. No.: B2625913
CAS No.: 1105234-39-6
M. Wt: 333.81
InChI Key: BMGKJQJZQGTOKJ-UHFFFAOYSA-N
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Description

5-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring, a sulfonamide group, and a pyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide typically involves multiple steps:

    Formation of the Pyridazinone Moiety: This can be achieved by cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Attachment of the Propyl Chain: The propyl chain can be introduced via alkylation reactions using suitable alkyl halides.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiophene derivative with chlorosulfonic acid followed by amination.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the pyridazinone moiety, potentially converting it to a dihydropyridazine derivative.

    Substitution: The chloro group on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biology and medicine, this compound may exhibit biological activity, such as antimicrobial or anticancer properties. Researchers can explore its potential as a lead compound for drug development, particularly targeting enzymes or receptors involved in disease pathways.

Industry

In industry, the compound could be used in the development of advanced materials, such as organic semiconductors or polymers with specific electronic properties. Its sulfonamide group may also impart desirable characteristics, such as increased solubility or stability.

Mechanism of Action

The mechanism of action of 5-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group can form hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzene-1-sulfonamide: Similar structure but with a benzene ring instead of a thiophene ring.

    5-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)furan-2-sulfonamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The uniqueness of 5-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide lies in its combination of a thiophene ring and a sulfonamide group, which can impart unique electronic and steric properties. This makes it a versatile compound for various applications, from drug development to materials science.

Properties

IUPAC Name

5-chloro-N-[3-(6-oxopyridazin-1-yl)propyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O3S2/c12-9-4-5-11(19-9)20(17,18)14-7-2-8-15-10(16)3-1-6-13-15/h1,3-6,14H,2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGKJQJZQGTOKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CCCNS(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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